2-Oxo-2-phenylethyl 2-chloroquinoline-4-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinolinecarboxylate family. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a phenylethyl group and a chloro group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves the reaction of 2-chloro-4-quinolinecarboxylic acid with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolinecarboxylate derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolinecarboxylate derivatives.
Substitution: Formation of substituted quinolinecarboxylate derivatives with various functional groups.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE
- 2-OXO-2-PHENYLETHYL 6-CHLORO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
- 2-OXO-2-PHENYLETHYL 6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C18H12ClNO3 |
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Molecular Weight |
325.7 g/mol |
IUPAC Name |
phenacyl 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C18H12ClNO3/c19-17-10-14(13-8-4-5-9-15(13)20-17)18(22)23-11-16(21)12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
UVFBHPNURWBUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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